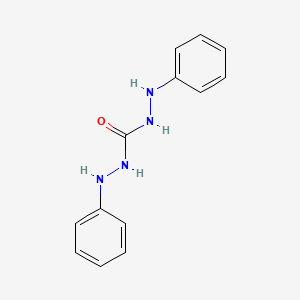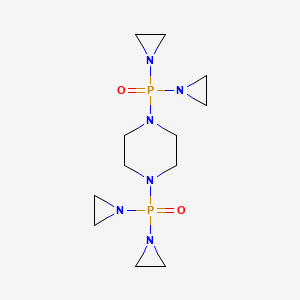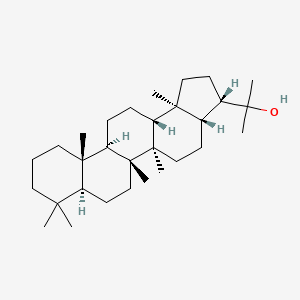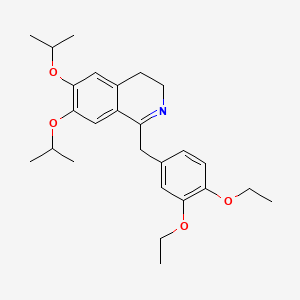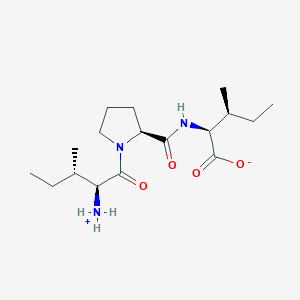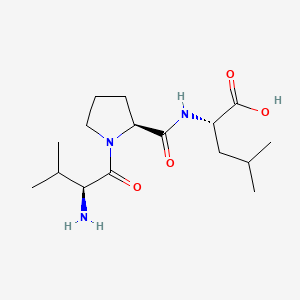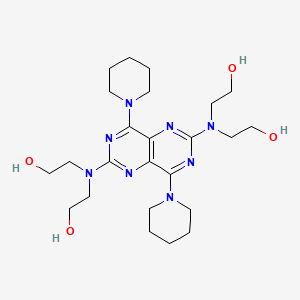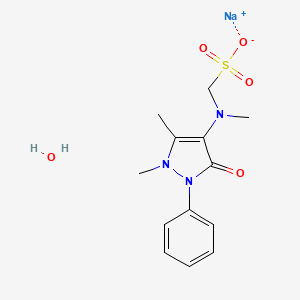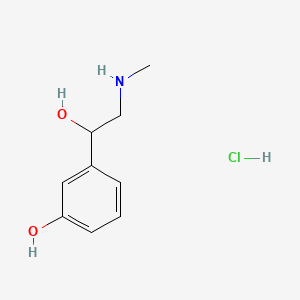
DL-苯肾上腺素盐酸盐
描述
DL-Phenylephrine hydrochloride is a synthetic compound that belongs to the class of alpha-1 adrenergic receptor agonists. It is commonly used as a decongestant, mydriatic agent, and vasopressor. The compound is known for its ability to constrict blood vessels, thereby reducing nasal congestion and increasing blood pressure. It is widely used in both over-the-counter and prescription medications.
科学研究应用
DL-Phenylephrine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of adrenergic receptor function and signal transduction pathways.
Medicine: Widely used in clinical research for its vasopressor and decongestant properties.
Industry: Utilized in the formulation of pharmaceutical products, including nasal sprays, eye drops, and injectable solutions .
作用机制
Target of Action
DL-Phenylephrine Hydrochloride is a selective agonist of the alpha-1 adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure and pupil dilation .
Biochemical Pathways
DL-Phenylephrine Hydrochloride’s action primarily involves the adrenergic pathway . By binding to the alpha-1 adrenergic receptors, it stimulates the constriction of both arteries and veins . This action is governed by extensive presystemic metabolism via sulfate conjugation and the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes .
Pharmacokinetics
DL-Phenylephrine Hydrochloride undergoes extensive first-pass metabolism , primarily via sulfate conjugation . It also involves significant renal excretion of both phase 1 and phase 2 metabolites . Due to its short half-life, it needs to be dosed more frequently to sustain its pharmacological effects in humans .
Result of Action
The primary result of DL-Phenylephrine Hydrochloride’s action is the increase in blood pressure and pupil dilation . It’s also used to relieve hemorrhoids . These effects are due to its ability to cause vasoconstriction by acting on the alpha-1 adrenergic receptors .
Action Environment
The action of DL-Phenylephrine Hydrochloride can be influenced by various environmental factors. For instance, its bioavailability and efficacy can be affected by factors such as the patient’s health status, co-administered drugs, and genetic factors related to metabolism . .
生化分析
Biochemical Properties
DL-Phenylephrine hydrochloride acts as a selective α1-adrenergic receptor agonist . It causes constriction of both arteries and veins . This interaction with α1-adrenergic receptors is a key aspect of its biochemical role.
Cellular Effects
DL-Phenylephrine hydrochloride’s primary cellular effects include peripheral vasoconstriction, resulting in increased diastolic and systolic blood pressures . It can also lead to small decreases in cardiac output and an increase in circulation time .
Molecular Mechanism
DL-Phenylephrine hydrochloride works by directly stimulating alpha-1 adrenergic receptors in the arteries causing vasoconstriction (narrowing of the blood vessels) . This reduces nasal congestion by preventing fluid from draining from the blood vessels into the tissues lining the nasal passages .
Temporal Effects in Laboratory Settings
The onset of blood pressure increase following an intravenous bolus DL-Phenylephrine hydrochloride administration is rapid and the effect may persist for up to 20 minutes .
Dosage Effects in Animal Models
In animal models, specifically dogs, the effects of DL-Phenylephrine hydrochloride vary with different dosages . A systolic blood pressure of 170 mm Hg was reported at 11.9 mg/kg and a systolic blood pressure of 210 mm Hg was reported after an estimated dosage of 7 mg/kg .
Metabolic Pathways
DL-Phenylephrine hydrochloride is mainly metabolized by monoamine oxidase A, monoamine oxidase B, and SULT1A3 . The major metabolite is the inactive meta-hydroxymandelic acid, followed by sulfate conjugates . DL-Phenylephrine hydrochloride can also be metabolized to phenylephrine glucuronide .
Transport and Distribution
The disposition of DL-Phenylephrine hydrochloride is governed by extensive presystemic metabolism via sulfate conjugation, the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes, and significant renal excretion of both phase 1 and phase 2 metabolites of DL-Phenylephrine hydrochloride .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DL-Phenylephrine hydrochloride involves several key steps:
Chlorination Reaction: The initial step involves the chlorination of a suitable precursor to introduce the chlorine atom.
Chiral Reduction Reaction: This step involves the reduction of the chlorinated intermediate to produce the desired chiral center.
Amination Salification: The intermediate is then subjected to amination to introduce the amino group, followed by salification to form the hydrochloride salt.
Recrystallization: The final product is purified through recrystallization to obtain high purity DL-Phenylephrine hydrochloride.
Industrial Production Methods: Industrial production of DL-Phenylephrine hydrochloride typically involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, and involves stringent quality control measures to ensure compliance with pharmacopoeial standards .
化学反应分析
Types of Reactions: DL-Phenylephrine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenylephrine derivatives
相似化合物的比较
Phenylephrine: A closely related compound with similar pharmacological properties.
Ephedrine: Another alpha-adrenergic agonist used as a decongestant and bronchodilator.
Pseudoephedrine: Commonly used in cold medications for its decongestant effects.
Uniqueness: DL-Phenylephrine hydrochloride is unique in its selective action on alpha-1 adrenergic receptors, which minimizes the side effects associated with non-selective adrenergic agonists. It is also preferred in certain clinical settings due to its rapid onset of action and effectiveness in increasing blood pressure .
属性
IUPAC Name |
3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYSGIYOVXAGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154-86-9, 20368-45-0 | |
| Record name | Benzenemethanol, 3-hydroxy-α-[(methylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Phenylephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eyelo | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (±)-3-hydroxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLEPHRINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2VT86KV7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


